PD 109488

描述

属性

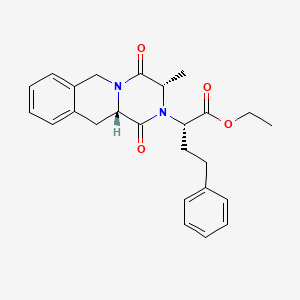

IUPAC Name |

ethyl (2S)-2-[(3S,11aS)-3-methyl-1,4-dioxo-3,6,11,11a-tetrahydropyrazino[1,2-b]isoquinolin-2-yl]-4-phenylbutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N2O4/c1-3-31-25(30)21(14-13-18-9-5-4-6-10-18)27-17(2)23(28)26-16-20-12-8-7-11-19(20)15-22(26)24(27)29/h4-12,17,21-22H,3,13-16H2,1-2H3/t17-,21-,22-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDDYKENLGBOEPD-HSQYWUDLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)N2C(C(=O)N3CC4=CC=CC=C4CC3C2=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CCC1=CC=CC=C1)N2[C@H](C(=O)N3CC4=CC=CC=C4C[C@H]3C2=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20146035 |

Source

|

| Record name | PD 109488 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20146035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103733-49-9 |

Source

|

| Record name | PD 109488 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103733499 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PD 109488 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20146035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PD-109488 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/482564RI35 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

PD 109488 (Quinapril Diketopiperazine): An In-Depth Technical Guide on its ACE Inhibitor Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD 109488, also known as Quinapril Diketopiperazine, is a known metabolite of the angiotensin-converting enzyme (ACE) inhibitor, quinapril.[1][2] Quinapril is a prodrug that is rapidly hydrolyzed in the body to its active diacid metabolite, quinaprilat, which is a potent inhibitor of ACE.[2] this compound is formed through the intramolecular cyclization of quinapril.[3] While quinaprilat is the primary contributor to the therapeutic effects of quinapril, understanding the pharmacological activity of its metabolites, such as this compound, is crucial for a comprehensive understanding of the drug's overall profile, including its efficacy and safety. This technical guide provides a detailed overview of the ACE inhibitor activity of this compound, presenting available quantitative data, experimental protocols, and relevant biological pathways.

Core Concepts: The Renin-Angiotensin System and ACE Inhibition

The Renin-Angiotensin System (RAS) is a critical hormonal cascade that regulates blood pressure and cardiovascular homeostasis. Angiotensin-converting enzyme (ACE) is a key component of this system, responsible for the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II. Angiotensin II exerts its effects by binding to its receptors, leading to vasoconstriction, aldosterone secretion, and sodium and water retention, all of which contribute to an increase in blood pressure. ACE inhibitors, such as quinapril and its metabolites, competitively block the active site of ACE, thereby preventing the formation of angiotensin II and leading to vasodilation and a reduction in blood pressure.

Quantitative Data on ACE Inhibitor Activity

The ACE inhibitory activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). While extensive data on the potent ACE inhibitory activity of quinaprilat is available, specific quantitative data for this compound is limited in publicly accessible literature. However, a reported Ki value provides a quantitative measure of its activity. For a comprehensive comparison, the ACE inhibitory activities of quinapril, its active metabolite quinaprilat, and this compound are summarized below.

| Compound | Alias | ACE Inhibitory Activity (Ki) |

| This compound | Quinapril Diketopiperazine | 3300 nM[4] |

| Quinapril | - | Varies (as a prodrug) |

| Quinaprilat | - | Potent inhibitor |

Note: The ACE inhibitory activity of the prodrug quinapril is dependent on its conversion to the active metabolite, quinaprilat. The potency of quinaprilat is well-established, though specific Ki values can vary between studies.

Experimental Protocols

The determination of ACE inhibitory activity is crucial for the characterization of compounds like this compound. A commonly employed method is the in-vitro ACE inhibition assay, which measures the extent to which a compound inhibits the enzymatic activity of ACE. Below is a detailed methodology for a typical spectrophotometric ACE inhibition assay.

In-Vitro ACE Inhibition Assay Protocol

This protocol is based on the spectrophotometric measurement of hippuric acid formed from the ACE-mediated hydrolysis of the substrate hippuryl-L-histidyl-L-leucine (HHL).

Materials:

-

Angiotensin-Converting Enzyme (ACE) from rabbit lung

-

Hippuryl-L-Histidyl-L-Leucine (HHL) as substrate

-

Test compound (this compound)

-

Borate buffer (pH 8.3)

-

1.0 M HCl

-

Ethyl acetate

-

Deionized water

-

Spectrophotometer (capable of measuring absorbance at 228 nm)

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of ACE in deionized water.

-

Prepare a solution of HHL in borate buffer.

-

Prepare various concentrations of the test compound (this compound) in a suitable solvent (e.g., deionized water or buffer).

-

-

Enzyme Inhibition Reaction:

-

In a series of test tubes, add a specific volume of the test compound solution at different concentrations.

-

Add a defined amount of the ACE solution to each tube.

-

Pre-incubate the mixture at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the HHL substrate solution to each tube.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

-

Termination of Reaction:

-

Stop the reaction by adding 1.0 M HCl.

-

-

Extraction of Hippuric Acid:

-

Add ethyl acetate to each tube to extract the hippuric acid produced.

-

Vortex the mixture vigorously to ensure efficient extraction.

-

Centrifuge the tubes to separate the aqueous and organic layers.

-

-

Measurement:

-

Carefully collect the ethyl acetate layer (upper layer) containing the hippuric acid.

-

Evaporate the ethyl acetate to dryness under a stream of nitrogen or in a vacuum concentrator.

-

Reconstitute the dried hippuric acid in deionized water or a suitable buffer.

-

Measure the absorbance of the resulting solution at 228 nm using a spectrophotometer.

-

-

Data Analysis:

-

A control reaction without the inhibitor is performed to determine 100% ACE activity.

-

A blank reaction without ACE is included to account for any non-enzymatic hydrolysis of the substrate.

-

The percentage of ACE inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance in the presence of the test compound.

-

The IC50 value (the concentration of the inhibitor required to inhibit 50% of the ACE activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Signaling Pathways and Logical Relationships

The mechanism of action of this compound as an ACE inhibitor is integrated into the broader context of the Renin-Angiotensin System. The following diagrams illustrate the key signaling pathway and the logical workflow of an ACE inhibitor screening process.

Caption: Renin-Angiotensin System and the inhibitory action of this compound.

Caption: Experimental workflow for determining ACE inhibitory activity.

Conclusion

This compound (Quinapril Diketopiperazine), a metabolite of the ACE inhibitor quinapril, exhibits inhibitory activity against angiotensin-converting enzyme, with a reported Ki value of 3300 nM.[4] While its potency is significantly less than that of the primary active metabolite, quinaprilat, the characterization of its ACE inhibitory properties contributes to a more complete understanding of the overall pharmacological profile of quinapril. The provided experimental protocol for in-vitro ACE inhibition assays offers a robust methodology for researchers to further investigate the activity of this compound and other potential ACE inhibitors. The visualization of its role within the Renin-Angiotensin System and the experimental workflow provides a clear conceptual framework for professionals in drug discovery and development. Further research to determine a more comprehensive quantitative profile, including IC50 values under various conditions, would be beneficial for a more thorough evaluation of this compound's contribution to the therapeutic effects of its parent compound.

References

PD 109488: A Comprehensive Technical Review of its Chemical Profile and Pharmacological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

PD 109488, a diketopiperazine derivative, is recognized as a principal inactive metabolite of the angiotensin-converting enzyme (ACE) inhibitor, quinapril. This technical guide provides an in-depth analysis of the chemical structure, physicochemical properties, and pharmacological profile of this compound. A detailed examination of the metabolic pathway of quinapril, leading to the formation of this compound, is presented in the context of the Renin-Angiotensin-Aldosterone System (RAAS). Furthermore, this document outlines comprehensive experimental protocols for the synthesis, isolation, and quantification of this compound, providing a valuable resource for researchers in pharmacology and drug metabolism.

Chemical Structure and Physicochemical Properties

This compound is chemically designated as ethyl (2S)-2-[(3S,11aS)-3-methyl-1,4-dioxo-3,6,11,11a-tetrahydropyrazino[1,2-b]isoquinolin-2-yl]-4-phenylbutanoate. Its formation is a result of the intramolecular cyclization of the active metabolite of quinapril, quinaprilat.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₅H₂₈N₂O₄ | [1][2] |

| Molecular Weight | 420.5 g/mol | [1][2] |

| IUPAC Name | ethyl (2S)-2-[(3S,11aS)-3-methyl-1,4-dioxo-3,6,11,11a-tetrahydropyrazino[1,2-b]isoquinolin-2-yl]-4-phenylbutanoate | [1] |

| CAS Number | 103733-49-9 | [1] |

| SMILES | CCOC(=O)--INVALID-LINK--N1--INVALID-LINK--C(=O)N2Cc3ccccc3C[C@H]2C1=O | [2] |

| InChI Key | NDDYKENLGBOEPD-HSQYWUDLSA-N | [2] |

Pharmacological Profile and Mechanism of Action

Quinapril is a prodrug that, upon oral administration, is rapidly de-esterified to its active diacid metabolite, quinaprilat. Quinaprilat is a potent inhibitor of the angiotensin-converting enzyme (ACE), a key component of the Renin-Angiotensin-Aldosterone System (RAAS). By inhibiting ACE, quinaprilat prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to vasodilation and a reduction in blood pressure.

This compound is consistently characterized in the literature as an inactive metabolite of quinapril. While specific quantitative data on its binding affinity to ACE (e.g., an IC₅₀ value) is not extensively reported, its formation via intramolecular cyclization of quinaprilat renders it unable to effectively bind to the active site of the angiotensin-converting enzyme.

Table 2: Comparative Pharmacological Properties

| Compound | Role | Mechanism of Action | Potency |

| Quinapril | Prodrug | Converted to the active metabolite, quinaprilat. | Inactive |

| Quinaprilat | Active Metabolite | Competitive inhibitor of Angiotensin-Converting Enzyme (ACE). | Potent |

| This compound | Inactive Metabolite | Lacks the structural requirements for ACE inhibition. | Inactive |

Signaling and Metabolic Pathways

The pharmacological effects of quinapril are mediated through the inhibition of the Renin-Angiotensin-Aldosterone System (RAAS). A simplified diagram of this pathway is presented below, illustrating the central role of ACE.

The metabolic fate of quinapril involves its conversion to the active metabolite quinaprilat, which can then be further converted to the inactive diketopiperazine metabolite, this compound.

Experimental Protocols

Synthesis of this compound (Quinapril Diketopiperazine)

The formation of this compound is a known degradation pathway for quinapril, particularly in solution. The synthesis can be achieved by subjecting quinapril or quinaprilat to conditions that promote intramolecular cyclization.

Methodology:

-

Starting Material: Quinapril hydrochloride or Quinaprilat.

-

Solvent: A suitable protic solvent such as water or a buffered aqueous solution.

-

pH Adjustment: The rate of diketopiperazine formation is pH-dependent. Adjusting the pH of the solution to a neutral or slightly alkaline range can accelerate the reaction.

-

Temperature: Elevated temperatures (e.g., 40-80°C) can be used to increase the rate of cyclization. The optimal temperature should be determined empirically to balance reaction rate and potential side reactions.

-

Reaction Monitoring: The progress of the reaction can be monitored by High-Performance Liquid Chromatography (HPLC) by observing the disappearance of the starting material and the appearance of the this compound peak.

-

Purification: Once the reaction is complete, this compound can be purified from the reaction mixture using preparative HPLC or other chromatographic techniques.

Quantification of this compound in Biological Matrices

This protocol is adapted from established methods for the quantification of quinapril and its metabolites in plasma and urine.

Methodology:

-

Sample Preparation (Plasma/Urine):

-

To a 1 mL aliquot of the biological sample, add an appropriate internal standard.

-

Perform a liquid-liquid extraction with a suitable organic solvent mixture (e.g., hexane-dichloroethane, 1:1 v/v) under acidic conditions.

-

Vortex the mixture and centrifuge to separate the layers.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

-

Chromatographic Separation:

-

Reconstitute the dried extract in the mobile phase.

-

Inject an aliquot onto a reverse-phase HPLC column (e.g., C18).

-

Employ a suitable mobile phase for isocratic or gradient elution. The exact composition should be optimized for the specific column and system but may consist of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).

-

-

Detection:

-

Detection can be achieved using UV spectrophotometry at an appropriate wavelength (e.g., 215 nm).

-

For higher sensitivity and selectivity, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the preferred method.

-

In Vitro ACE Inhibition Assay

To confirm the inactivity of this compound, a standard in vitro ACE inhibition assay can be performed and compared against the potent inhibitor, quinaprilat.

Methodology:

-

Reagents:

-

Angiotensin-Converting Enzyme (from rabbit lung or other suitable source).

-

Substrate: Hippuryl-His-Leu (HHL) or a fluorogenic substrate.

-

Buffer: A suitable buffer such as borate or phosphate buffer, pH 8.3.

-

Test Compounds: this compound and Quinaprilat (as a positive control) dissolved in a suitable solvent (e.g., DMSO).

-

-

Assay Procedure:

-

In a microplate, pre-incubate the ACE enzyme with varying concentrations of this compound or quinaprilat for a defined period (e.g., 10-15 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding the substrate (HHL).

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding a stopping agent (e.g., 1 M HCl).

-

-

Detection of Product Formation:

-

If using HHL as a substrate, the resulting hippuric acid can be extracted with an organic solvent (e.g., ethyl acetate) and its absorbance measured at 228 nm.

-

If using a fluorogenic substrate, the fluorescence of the product can be measured at the appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

Calculate the percentage of ACE inhibition for each concentration of the test compounds.

-

Plot the percentage inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the ACE activity). It is anticipated that this compound will not exhibit significant inhibition at physiologically relevant concentrations.

-

Conclusion

This compound is a well-characterized, inactive metabolite of the ACE inhibitor quinapril. Its formation through intramolecular cyclization of the active metabolite, quinaprilat, is a critical aspect of the overall metabolic profile of quinapril. Understanding the chemical properties and pharmacological inactivity of this compound is essential for a comprehensive assessment of the disposition and efficacy of its parent drug. The experimental protocols provided herein offer a framework for the synthesis, quantification, and pharmacological evaluation of this significant metabolite.

References

Unraveling the Inactivity: A Technical Guide to the Mechanism of Action of PD 109488, a Metabolite of the ACE Inhibitor Quinapril

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PD 109488, also known as quinapril diketopiperazine, is a metabolite of the widely prescribed angiotensin-converting enzyme (ACE) inhibitor, quinapril. While its parent drug, quinapril, and its primary active metabolite, quinaprilat, are potent inhibitors of ACE, this technical guide will establish that this compound is a pharmacologically inactive metabolite. This guide will delve into the mechanism of action of ACE inhibitors, the metabolic pathway of quinapril, and the structural characteristics of this compound that render it inactive. Quantitative data for the pharmacokinetics of quinapril and its metabolites will be presented, alongside detailed experimental protocols for assessing ACE inhibition.

The Renin-Angiotensin-Aldosterone System (RAAS) and the Role of ACE Inhibitors

The Renin-Angiotensin-Aldosterone System (RAAS) is a critical hormonal cascade that regulates blood pressure and fluid and electrolyte balance.[1][2] A key enzyme in this pathway is the Angiotensin-Converting Enzyme (ACE), a zinc-dependent metalloprotease.[3] ACE catalyzes the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II.[3][4] Angiotensin II exerts its effects by binding to AT1 receptors, leading to vasoconstriction, and stimulating the release of aldosterone from the adrenal cortex, which promotes sodium and water retention.[2][5] The net effect of these actions is an increase in blood pressure.

ACE inhibitors, such as quinapril, exert their therapeutic effects by blocking the action of ACE, thereby reducing the production of angiotensin II.[4][6][7] This leads to vasodilation (widening of blood vessels), reduced aldosterone secretion, and a subsequent decrease in blood pressure.[4] ACE is identical to kininase II, an enzyme that degrades the vasodilator bradykinin.[8] Therefore, ACE inhibition also leads to increased levels of bradykinin, which may contribute to the therapeutic effects of ACE inhibitors.[8]

dot

Caption: The Renin-Angiotensin-Aldosterone System and the site of action for Quinapril's active metabolite.

Metabolism of Quinapril and the Formation of this compound

Quinapril is a prodrug, meaning it is administered in an inactive form and must be metabolized in the body to its active form.[5][7] Following oral administration, quinapril is rapidly absorbed and undergoes de-esterification, primarily in the liver, to its major active metabolite, quinaprilat.[4][7] Quinaprilat is a potent ACE inhibitor and is responsible for the therapeutic effects of the drug.[4][6]

In addition to its conversion to quinaprilat, quinapril is also metabolized to minor, inactive metabolites.[4] One of these is this compound, a diketopiperazine derivative formed through an intramolecular cyclization reaction.[9][10] This cyclization occurs spontaneously in aqueous solutions and is a known degradation pathway for several ACE inhibitors.[11][12]

dot

Caption: Metabolic pathways of Quinapril.

Mechanism of Inactivity of this compound

The potent inhibitory activity of quinaprilat stems from its ability to bind to the active site of the ACE enzyme with high affinity. This binding is primarily mediated by the interaction of the carboxyl groups of quinaprilat with the zinc ion and key amino acid residues in the ACE active site.

Quantitative Data: Pharmacokinetics of Quinapril and its Metabolites

The following table summarizes the key pharmacokinetic parameters of quinapril and its metabolites.

| Parameter | Quinapril | Quinaprilat | This compound | Reference(s) |

| Time to Peak Plasma Concentration (Tmax) | ~1 hour | ~2 hours | Not specified | [4][7] |

| Elimination Half-life | ~1 hour | ~2-3 hours | Not specified | [4] |

| Protein Binding | ~97% | ~97% | Not specified | [4] |

| Metabolism | De-esterification to quinaprilat; cyclization to this compound | - | - | [4][10] |

| Excretion | Primarily renal (as metabolites) | Primarily renal | Primarily renal | [4][7] |

| Oral Bioavailability of Quinapril | ~60% | - | - | [7] |

| Conversion to Quinaprilat | ~38% of oral dose | - | - | [4] |

Experimental Protocols: ACE Inhibition Assay

The inhibitory activity of compounds against ACE is typically determined using an in vitro assay that measures the enzymatic activity of ACE in the presence and absence of the inhibitor. A common method is a reversed-phase high-performance liquid chromatography (RP-HPLC) based assay.

Principle:

This assay measures the amount of hippuric acid (HA) produced from the substrate hippuryl-L-histidyl-L-leucine (HHL) by the action of ACE. The inhibitor's potency is determined by its ability to reduce the rate of HA formation.

Materials:

-

Angiotensin-Converting Enzyme (ACE) from rabbit lung

-

Hippuryl-L-histidyl-L-leucine (HHL)

-

Hippuric Acid (HA)

-

Borate buffer (100 mM, pH 8.3) with 300 mM NaCl

-

Hydrochloric acid (HCl)

-

Acetonitrile (HPLC grade)

-

Trifluoroacetic acid (TFA)

-

Triethylamine

-

Test compound (e.g., this compound, quinaprilat)

-

Positive control (e.g., Captopril)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of ACE (e.g., 0.1 U/mL) in borate buffer.

-

Prepare a stock solution of HHL (e.g., 5 mM) in borate buffer.

-

Prepare a stock solution of HA in distilled water for the standard curve.

-

Prepare serial dilutions of the test compound and positive control.

-

-

Enzymatic Reaction:

-

In a microcentrifuge tube, mix 40 µL of borate buffer, 40 µL of the test compound/control solution, and 10 µL of the ACE solution.

-

Pre-incubate the mixture at 37°C for 5-10 minutes.

-

Initiate the reaction by adding 10 µL of the HHL solution.

-

Incubate the reaction mixture at 37°C for 30 minutes.

-

Stop the reaction by adding 250 µL of 1 M HCl.

-

-

HPLC Analysis:

-

Centrifuge the reaction mixture to pellet any precipitate.

-

Inject an aliquot of the supernatant onto an RP-HPLC system.

-

Mobile Phase: An isocratic mobile phase of 70% solvent A (0.05% TFA and 0.05% triethylamine in water) and 30% solvent B (acetonitrile) is commonly used.

-

Column: A C18 column is suitable for separating HA and HHL.

-

Detection: Monitor the absorbance at 226.5 nm.

-

Quantify the peak area of the HA produced.

-

-

Data Analysis:

-

Calculate the percentage of ACE inhibition using the following formula: % Inhibition = [(A - B) / A] * 100 Where: A = Peak area of HA in the absence of the inhibitor (control) B = Peak area of HA in the presence of the inhibitor

-

Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of ACE activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

dot

Caption: Workflow for an HPLC-based ACE inhibition assay.

Conclusion

References

- 1. Angiotensin-converting enzyme inhibitory assay [protocols.io]

- 2. researchgate.net [researchgate.net]

- 3. Clinical pharmacokinetics of angiotensin converting enzyme (ACE) inhibitors in renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. quinapril | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. Quinapril. A review of its pharmacological properties, and therapeutic efficacy in cardiovascular disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quinapril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. CAS 103733-49-9: QUINAPRIL RELATED COMPOUND A (50 MG) (ETH… [cymitquimica.com]

- 9. Diketopiperazine formation, hydrolysis, and epimerization of the new dipeptide angiotensin-converting enzyme inhibitor RS-10085 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of column temperature on the behaviour of some angiotensin converting enzyme inhibitors during high-performance liquid chromatographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. A Convenient RP-HPLC Method for Assay Bioactivities of Angiotensin I-Converting Enzyme Inhibitory Peptides - PMC [pmc.ncbi.nlm.nih.gov]

PD 109488: A Comprehensive Technical Guide on the Diketopiperazine Metabolite of Quinapril

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinapril, an angiotensin-converting enzyme (ACE) inhibitor, is a widely prescribed medication for the treatment of hypertension and heart failure. As a prodrug, quinapril undergoes extensive metabolism to form its pharmacologically active metabolite, quinaprilat, as well as several inactive metabolites. Among these is PD 109488, a diketopiperazine derivative. This technical guide provides an in-depth overview of this compound, focusing on its formation, pharmacokinetic profile, and the analytical methodologies employed for its characterization. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and metabolic studies.

Metabolic Pathway of Quinapril and the Formation of this compound

The metabolic fate of quinapril in the body is primarily dictated by two competing pathways: hydrolysis and intramolecular cyclization.

-

Hydrolysis to Quinaprilat: The therapeutically active form of the drug, quinaprilat, is generated through the enzymatic hydrolysis of the ethyl ester group of quinapril. This conversion is essential for the ACE-inhibiting effects of the medication.

-

Intramolecular Cyclization to this compound: In an alternative pathway, quinapril can undergo an intramolecular cyclization reaction to form this compound, a diketopiperazine metabolite. This process involves the formation of an amide bond between the amino group and the carboxyl group of the parent molecule, resulting in a stable cyclic structure. This compound is considered pharmacologically inactive.

Further metabolism of this compound can occur through O-deethylation, leading to the formation of another inactive metabolite, PD 113413.[1]

Below is a diagram illustrating the metabolic conversion of quinapril.

Quantitative Data on this compound

The formation of this compound accounts for a notable fraction of the administered quinapril dose. The following table summarizes the available quantitative pharmacokinetic data for this compound.

| Parameter | Value | Species | Reference |

| Urinary Excretion | ~6% of administered quinapril dose | Human | [1][2] |

| Peak Plasma Concentration (Cmax) | Similar to that of quinapril | Human | [2] |

| Elimination Half-life (t½) | Approximately 1 hour | Human | [2] |

Experimental Protocols for the Analysis of this compound

The detection and quantification of this compound, along with other quinapril-related compounds, in biological matrices necessitate sensitive and specific analytical methods. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed techniques.

Sample Preparation

A critical first step in the analysis of biological samples is the extraction of the analytes of interest from the complex matrix. For plasma and urine samples containing quinapril and its metabolites, a solid-phase extraction (SPE) is often utilized.

Protocol Outline for Solid-Phase Extraction:

-

Conditioning: The SPE cartridge (e.g., C8 or C18) is conditioned with methanol followed by water or a suitable buffer to activate the stationary phase.

-

Loading: The pre-treated biological sample (e.g., plasma or urine) is loaded onto the cartridge.

-

Washing: The cartridge is washed with a weak solvent to remove interfering substances.

-

Elution: The analytes of interest, including this compound, are eluted from the cartridge using a stronger organic solvent.

-

Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in the mobile phase for injection into the chromatographic system.

Chromatographic Separation and Detection

High-Performance Liquid Chromatography (HPLC):

-

Principle: HPLC separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase. For quinapril and its metabolites, reversed-phase chromatography is typically used.

-

Typical Conditions:

-

Column: C8 or C18 analytical column.

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).

-

Detection: UV detection at a specific wavelength (e.g., 215 nm) or, for higher sensitivity and specificity, mass spectrometry.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

-

Principle: LC-MS/MS combines the separation power of HPLC with the sensitive and selective detection capabilities of tandem mass spectrometry. This is the preferred method for bioanalytical studies due to its high specificity and low limits of detection.

-

Detection: After chromatographic separation, the analytes are ionized (e.g., by electrospray ionization - ESI) and detected by the mass spectrometer. Specific precursor-to-product ion transitions are monitored for each analyte (Multiple Reaction Monitoring - MRM) to ensure accurate identification and quantification.

The following diagram illustrates a general workflow for the analysis of this compound in biological samples.

Conclusion

This compound is a significant, albeit inactive, metabolite of quinapril formed through intramolecular cyclization. Its formation represents a parallel metabolic pathway to the activation of quinapril to quinaprilat. Understanding the pharmacokinetics and analytical determination of this compound is crucial for a comprehensive evaluation of quinapril's disposition in the body. The methodologies outlined in this guide, particularly LC-MS/MS, provide the necessary tools for researchers to accurately quantify this diketopiperazine metabolite in various biological matrices, contributing to a more complete understanding of the metabolism of this important therapeutic agent.

References

PD 109488: A Technical Overview of a Quinapril Metabolite

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD 109488, also known as Quinapril Diketopiperazine, is a significant metabolite of the angiotensin-converting enzyme (ACE) inhibitor Quinapril.[1][2][3] While not a primary therapeutic agent itself, the study of its formation, synthesis, and biological activity is crucial for a comprehensive understanding of Quinapril's pharmacology and metabolism. This technical guide provides an in-depth overview of the available scientific information on this compound, including its chemical properties, analytical methods for its detection, and its relationship to the parent drug, Quinapril.

Chemical and Physical Properties

This compound is a diketopiperazine derivative formed from the intramolecular cyclization of Quinapril or its active metabolite, quinaprilat.[4] This conversion is a known degradation pathway for ACE inhibitors containing a dipeptide side chain.

| Property | Value | Source |

| Molecular Formula | C25H28N2O4 | [1][2][5][6] |

| Molecular Weight | 420.5 g/mol | [2][5][6] |

| CAS Number | 103733-49-9 | [2][6] |

| IUPAC Name | ethyl (2S)-2-[(3S,11aS)-3-methyl-1,4-dioxo-3,6,11,11a-tetrahydropyrazino[1,2-b]isoquinolin-2-yl]-4-phenylbutanoate | [2] |

| Synonyms | Quinapril Diketopiperazine, Quinapril EP Impurity D | [2][3] |

Discovery and Significance

The discovery of this compound is intrinsically linked to the metabolic and stability studies of Quinapril. As a metabolite, its identification was essential for characterizing the complete pharmacokinetic profile of the parent drug. The formation of diketopiperazines from ACE inhibitors like Quinapril can impact the overall efficacy and safety profile of the therapy, as these metabolites are generally considered to be inactive or have significantly reduced activity compared to the parent compound.

The logical relationship in the discovery process can be visualized as follows:

Caption: Logical flow of the discovery of this compound as a metabolite of Quinapril.

Synthesis

While detailed synthetic protocols for the de novo synthesis of this compound are not extensively published in the primary literature, its formation from Quinapril is a key consideration. The synthesis of this compound is typically undertaken for its use as an analytical standard in pharmacokinetic studies and as a reference for impurity profiling in pharmaceutical manufacturing. The general approach involves the cyclization of Quinapril.

A conceptual workflow for obtaining this compound for research purposes is outlined below:

Caption: Conceptual workflow for the synthesis of this compound as an analytical standard.

Experimental Protocols

The primary experimental protocols involving this compound are focused on its analytical determination in biological matrices and pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) is the predominant technique employed for its separation and quantification.

Determination of Quinapril and its Metabolites by HPLC

A published method details the separation of Quinapril, its active metabolite quinaprilat, and two diketopiperazine metabolites, including this compound.[7]

Objective: To develop a sensitive and specific reversed-phase HPLC method with radiochemical detection for the simultaneous determination of quinapril and its metabolites in perfusate and urine.[7]

Methodology:

-

Sample Preparation:

-

Chromatographic Conditions:

-

Column: Reversed-phase HPLC column.

-

Detection: Radiochemical detection coupled with liquid scintillation counting spectrometry.[7]

-

-

Results:

This analytical method is crucial for pharmacokinetic studies to understand the rate and extent of formation of this compound in vivo.

Signaling Pathways and Biological Activity

As this compound is a metabolite of an ACE inhibitor, its interaction with the Renin-Angiotensin-Aldosterone System (RAAS) is of primary interest. However, diketopiperazine formation generally leads to a loss of the structural features necessary for ACE inhibition. Therefore, this compound is expected to have significantly reduced or no inhibitory activity on the angiotensin-converting enzyme.

The signaling pathway affected by the parent drug, Quinapril, is depicted below. The formation of this compound represents a metabolic inactivation step.

Caption: The Renin-Angiotensin-Aldosterone System and the role of Quinapril and its inactive metabolite this compound.

Conclusion

This compound is a well-characterized diketopiperazine metabolite of the ACE inhibitor Quinapril. While it does not possess the therapeutic activity of its parent compound, its study is vital for a complete understanding of Quinapril's metabolic fate and for the quality control of Quinapril-containing pharmaceutical products. The analytical methods developed for its detection and quantification are essential tools for researchers and drug development professionals in the field of cardiovascular pharmacology. Further research into the potential biological activities, if any, of this compound could provide a more complete picture of the long-term effects of Quinapril therapy.

References

- 1. Compound this compound - Chemdiv [chemdiv.com]

- 2. This compound | C25H28N2O4 | CID 29986779 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. lib3.dss.go.th [lib3.dss.go.th]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. molcore.com [molcore.com]

- 7. researchgate.net [researchgate.net]

In Vitro Profile of PD 109488: A Technical Examination of an Inactive Metabolite

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the in vitro studies and characteristics of the compound PD 109488. It is critical to establish from the outset that extensive research has identified this compound as Quinapril Diketopiperazine , a primary and pharmacologically inactive metabolite of the angiotensin-converting enzyme (ACE) inhibitor, quinapril.[1] Consequently, the scientific literature does not contain in vitro studies detailing its biological activity, signaling pathways, or experimental protocols as a pharmacologically active agent.

This guide will, therefore, provide a comprehensive overview of the in vitro evaluation of its parent compound, quinapril , and the broader class of ACE inhibitors. This will include representative quantitative data, detailed experimental methodologies, and visualizations of relevant pathways and workflows, thereby offering a valuable resource for researchers in the field of cardiovascular drug discovery and development.

Quantitative Data: In Vitro Activity of ACE Inhibitors

The following table summarizes typical quantitative data obtained from in vitro studies of ACE inhibitors like quinapril. These values are essential for characterizing the potency and efficacy of these compounds.

| Parameter | Description | Typical Value Range for Potent ACE Inhibitors | Reference Compound Example (Quinaprilat - active form of Quinapril) |

| IC50 (nM) | The half-maximal inhibitory concentration, representing the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. | 0.1 - 100 nM | ~1-5 nM |

| Ki (nM) | The inhibition constant, indicating the binding affinity of the inhibitor to the enzyme. | 0.05 - 50 nM | ~0.5-2 nM |

| Enzyme Kinetics | The mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive). | Predominantly Competitive | Competitive |

Experimental Protocols: In Vitro ACE Inhibition Assay

A standard method for evaluating the in vitro activity of ACE inhibitors involves a spectrophotometric assay using a synthetic substrate.

Objective: To determine the IC50 value of a test compound for angiotensin-converting enzyme.

Materials:

-

Angiotensin-Converting Enzyme (ACE) from rabbit lung

-

Hippuryl-Histidyl-Leucine (HHL) as substrate

-

Assay Buffer (e.g., 100 mM sodium borate buffer, pH 8.3, containing 300 mM NaCl)

-

Test compound (e.g., quinaprilat) and vehicle (e.g., DMSO)

-

O-phthaldialdehyde (OPA) reagent

-

Tris-HCl buffer

-

Spectrophotometer (plate reader)

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in the assay buffer.

-

Enzyme Reaction:

-

In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the ACE enzyme solution.

-

Pre-incubate the mixture for a specified time (e.g., 15 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding the HHL substrate.

-

Incubate the reaction mixture for a defined period (e.g., 30-60 minutes) at 37°C.

-

-

Reaction Termination and Detection:

-

Stop the reaction by adding a strong acid (e.g., 1 M HCl).

-

Add the OPA reagent, which reacts with the newly formed amine group of histidyl-leucine, a product of HHL cleavage by ACE.

-

Measure the fluorescence or absorbance at the appropriate wavelength (e.g., excitation at 360 nm and emission at 485 nm for fluorescence).

-

-

Data Analysis:

-

Calculate the percentage of ACE inhibition for each concentration of the test compound relative to a control with no inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the mechanism of action of ACE inhibitors and a typical experimental workflow.

Caption: Mechanism of Action of ACE Inhibitors like Quinapril.

Caption: A typical workflow for an in vitro ACE inhibition assay.

Conclusion

While this compound itself is not a subject of in vitro pharmacological studies due to its inactive nature, its parent compound, quinapril, serves as a classic example of a potent ACE inhibitor. The methodologies and data presented in this guide are representative of the in vitro evaluation process for this important class of therapeutic agents. Understanding the in vitro pharmacology of quinapril provides the necessary context for the role and significance of its metabolites, such as this compound, in its overall pharmacokinetic and pharmacodynamic profile. Researchers are encouraged to focus on the active forms of such drugs to elucidate their therapeutic mechanisms and to guide the development of new chemical entities.

References

Unraveling the Enigma: The Pharmacology of PD 109488 Remains Undisclosed

Despite a comprehensive search of scientific literature and public databases, no information is currently available on a compound designated as PD 109488. This identifier does not correspond to any known therapeutic agent, research chemical, or biological molecule in the public domain. Consequently, a detailed technical guide on its pharmacology, including its mechanism of action, quantitative data, and associated signaling pathways, cannot be compiled at this time.

The absence of public information on this compound suggests several possibilities:

-

Internal Designation: The code "this compound" may be an internal identifier used by a pharmaceutical company or research institution for a compound in the early stages of development. Such internal codes are often not disclosed publicly until a compound enters later stages of preclinical or clinical investigation.

-

Discontinued Project: Research and development of this compound may have been terminated at an early stage, precluding any public disclosure or publication of findings.

-

Typographical Error: It is possible that "this compound" is a mistyped or incorrect designation for another compound.

Without any foundational information, it is impossible to provide the requested in-depth technical guide, including data tables, experimental protocols, and signaling pathway diagrams. Further investigation would be contingent on the clarification of the compound's identity or the public release of data by the entity that originated the "this compound" designation. Researchers, scientists, and drug development professionals seeking information on this compound are advised to verify the designation and consult internal or proprietary databases if they are affiliated with the originating institution.

An In-depth Technical Guide on the Role of PD 123319 in the Renin-Angiotensin System

For Researchers, Scientists, and Drug Development Professionals

Introduction: This technical guide provides a comprehensive overview of PD 123319, a potent and selective non-peptide antagonist of the Angiotensin II Type 2 (AT2) receptor. Initially misidentified in the query as PD 109488, the focus of this document is on the correct and widely researched compound, PD 123319. This document will delve into its mechanism of action within the renin-angiotensin system (RAS), present quantitative data from key studies, detail experimental protocols, and visualize relevant biological pathways and workflows. The renin-angiotensin system is a critical hormonal cascade that regulates blood pressure, and fluid and electrolyte balance.[1][2] While the Angiotensin II Type 1 (AT1) receptor mediates most of the well-known effects of Angiotensin II (Ang II), such as vasoconstriction and aldosterone secretion, the AT2 receptor often counteracts these effects. PD 123319 serves as a crucial pharmacological tool to investigate the physiological and pathophysiological roles of the AT2 receptor.

Mechanism of Action

PD 123319 exerts its effects by selectively binding to and inhibiting the AT2 receptor.[3][4] This blockade prevents Angiotensin II from activating the receptor, thereby inhibiting its downstream signaling pathways. The AT2 receptor is known to mediate vasodilation, anti-inflammatory effects, and inhibition of cell proliferation, often opposing the actions of the AT1 receptor. By blocking the AT2 receptor, PD 123319 allows for the specific investigation of its role in various physiological processes. It is approximately 10,000-fold more selective for the AT2 receptor than for the AT1 receptor.[1]

Quantitative Data

The following tables summarize the binding affinity and inhibitory concentrations of PD 123319 from various studies.

Table 1: Binding Affinity and IC50 of PD 123319

| Parameter | Value | Tissue/Cell Type | Species | Reference |

| IC50 | 34 nM | Adrenal Tissue | Rat | [5] |

| IC50 | 210 nM | Brain Tissue | Rat | [5] |

| IC50 | 6.9 nM | Adrenal Glomerulosa Cells (AT2 site) | Bovine | [3][4][6] |

| Ki | ~12 nM | AT2 Receptor | - | [1] |

Table 2: In Vivo Dosage and Effects of PD 123319

| Dosage | Route of Administration | Effect | Animal Model | Reference |

| 0.3, 3, and 10 mg/kg | Intraperitoneal (i.p.) | Ameliorated colon injury and inflammation | Rat model of colitis | [1][7] |

| 30 mg/kg/day | Osmotic pump | Did not alter ischemia-induced angiogenesis in AT1a-/- mice | Mouse | [2] |

| 3 mg/kg | Intravenous (i.v.) | Sustained increase in Mean Arterial Pressure (MAP) for ~7.4 min | Conscious hypertensive rats | [4] |

Signaling Pathways and Experimental Workflows

Caption: The Renin-Angiotensin System and the site of action for PD 123319.

Caption: Generalized experimental workflows for studying PD 123319.

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and further research. Below are summaries of common protocols used to characterize PD 123319.

1. Radioligand Binding Assay for AT2 Receptor Affinity

-

Objective: To determine the binding affinity (IC50, Ki) of PD 123319 for the AT2 receptor.

-

Materials:

-

Membrane preparations from tissues or cells expressing AT2 receptors (e.g., rat adrenal glands, bovine adrenal glomerulosa cells).[3][4]

-

Radiolabeled Angiotensin II (e.g., 125I-[Sar1, Ile8] Ang II).

-

PD 123319 at various concentrations.

-

Assay buffer (e.g., Tris-HCl with MgCl2 and bovine serum albumin).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Incubate the membrane preparation with the radiolabeled Ang II and varying concentrations of PD 123319.

-

Allow the binding to reach equilibrium.

-

Separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Analyze the data using non-linear regression to calculate the IC50 value, which is the concentration of PD 123319 that inhibits 50% of the specific binding of the radioligand.

-

The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.

-

2. In Vivo Study of PD 123319 in a Rat Model of Colitis

-

Objective: To evaluate the in vivo efficacy of PD 123319 in reducing inflammation in a model of colitis.[1][7]

-

Animal Model: Male Wistar rats.

-

Induction of Colitis:

-

Anesthetize the rats.

-

Administer 2,4-dinitrobenzene sulfonic acid (DNBS) intrarectally to induce colitis.

-

-

Drug Administration:

-

Outcome Measures:

-

Monitor body weight and stool consistency daily.

-

After a set period (e.g., 6 days), euthanize the animals and collect the colon.

-

Assess macroscopic damage score, colon weight/length ratio.

-

Conduct histological analysis of colon tissue to assess inflammation and tissue damage.

-

Measure biochemical markers of inflammation such as myeloperoxidase (MPO) activity, and expression of pro-inflammatory cytokines (e.g., IL-1β, IL-6) and iNOS.[1][7]

-

-

Data Analysis:

-

Compare the outcome measures between the PD 123319-treated groups and the colitis control group using appropriate statistical tests (e.g., ANOVA).

-

3. In Vivo Study of PD 123319 on Blood Pressure

-

Objective: To determine the effect of PD 123319 on blood pressure in conscious hypertensive rats.[4]

-

Animal Model: Spontaneously Hypertensive Rats (SHR).

-

Procedure:

-

Implant a catheter into the femoral artery for blood pressure measurement.

-

Allow the animals to recover from surgery.

-

In conscious, unrestrained rats, record baseline Mean Arterial Pressure (MAP).

-

Administer PD 123319 intravenously at a specific dose (e.g., 3 mg/kg).

-

Continuously monitor and record MAP for a defined period post-injection.

-

-

Data Analysis:

-

Analyze the change in MAP from baseline following PD 123319 administration.

-

Conclusion

PD 123319 is an indispensable tool for elucidating the complex role of the AT2 receptor within the renin-angiotensin system. Its high selectivity allows for the precise dissection of AT2 receptor-mediated pathways, which often counterbalance the pro-hypertensive and pro-inflammatory effects of AT1 receptor activation. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for researchers and drug development professionals to design and interpret experiments aimed at further understanding the therapeutic potential of modulating the AT2 receptor pathway in cardiovascular and inflammatory diseases.

References

- 1. iris.unipa.it [iris.unipa.it]

- 2. JCI - Evidence for the importance of angiotensin II type 1 receptor in ischemia-induced angiogenesis [jci.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. adooq.com [adooq.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. PD123319, angiotensin II type II receptor antagonist, inhibits oxidative stress and inflammation in 2, 4-dinitrobenzene sulfonic acid-induced colitis in rat and ameliorates colonic contractility - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to PD 109488 (Quinapril Diketopiperazine)

For Researchers, Scientists, and Drug Development Professionals

Abstract

PD 109488, also known as Quinapril Diketopiperazine (DKP), is a primary degradation product and metabolite of the angiotensin-converting enzyme (ACE) inhibitor, quinapril. This document provides a comprehensive technical overview of this compound, including its chemical and physical properties, its formation from the parent drug, and its known biological significance. While primarily regarded as an inactive metabolite, some commercial sources suggest potential ACE inhibitory activity; this guide will explore the available evidence. Detailed experimental protocols for the analysis of quinapril and its degradation products, including this compound, are provided, alongside visualizations of the metabolic pathway and analytical workflows to support further research and drug development activities.

Introduction

Quinapril is a widely prescribed ACE inhibitor for the management of hypertension and heart failure. As a prodrug, it is metabolized in the body to its active form, quinaprilat, which exerts its therapeutic effect by inhibiting the conversion of angiotensin I to the potent vasoconstrictor, angiotensin II. During the metabolism and under certain storage conditions, quinapril can degrade to form several byproducts, with this compound being a significant cyclization product. Understanding the properties and formation of this compound is crucial for the pharmaceutical industry in the context of drug stability, purity, and safety assessment.

Chemical and Physical Properties

This compound is a diketopiperazine derivative of quinapril. Its key chemical and physical properties are summarized in the table below.

| Property | Value |

| Chemical Name | (αS,3S,11aS)-1,3,4,6,11,11a-Hexahydro-3-methyl-1,4-dioxo-α-(2-phenylethyl)-2H-pyrazino[1,2-b]isoquinoline-2-acetic Acid |

| Synonyms | Quinapril Diketopiperazine, Quinapril EP Impurity D |

| Molecular Formula | C₂₅H₂₈N₂O₄ |

| Molecular Weight | 420.50 g/mol |

| CAS Number | 103733-49-9 |

Formation of this compound

This compound is formed from quinapril through an intramolecular cyclization reaction. This process can occur both in vivo as a metabolic pathway and in vitro as a degradation pathway, particularly influenced by moisture and temperature.

Metabolic Pathway

Quinapril is primarily metabolized in the liver via de-esterification to its active diacid metabolite, quinaprilat. A secondary metabolic pathway involves the dehydration and cyclization of quinapril to form the inactive diketopiperazine, this compound. Another inactive metabolite, PD 113413, can be formed through O-deethylation of this compound. Approximately 6% of an administered dose of quinapril is excreted in the urine as this compound.[1]

Degradation Pathway

Forced degradation studies have shown that quinapril is susceptible to degradation under various stress conditions, leading to the formation of this compound. The primary degradation pathways are hydrolysis and intramolecular cyclization. The formation of the diketopiperazine is particularly favored in the presence of humidity and at elevated temperatures.

Biological Activity

The biological activity of this compound is a subject of some debate. The majority of scientific literature and drug information resources classify this compound as an inactive metabolite of quinapril.[1] However, at least one commercial supplier of chemical reagents describes Quinapril Diketopiperazine as a derivative of quinapril that acts as an ACE inhibitor.[2] To date, a comprehensive search of peer-reviewed scientific literature has not yielded quantitative data, such as an IC₅₀ value, to definitively characterize the ACE inhibitory potency of this compound. Therefore, while the prevailing view is that it is inactive, the possibility of weak ACE inhibitory activity cannot be entirely ruled out without further experimental evidence.

Experimental Protocols

Analysis of Quinapril and its Degradation Products using UPLC-MS/MS

This protocol is adapted from forced degradation studies of quinapril.

Objective: To separate and identify quinapril and its degradation products, including this compound, using Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry.

Instrumentation:

-

UPLC system with a diode array detector (DAD)

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

-

Column: BEH C18 column (e.g., 1.7 µm particle size)

-

Mobile Phase: A mixture of acetonitrile and ammonium hydrogencarbonate buffer (e.g., 10 mM, pH 8.2) in a 65:35 (v/v) ratio.

-

Flow Rate: 0.4 mL/min

-

Column Temperature: Ambient

-

Injection Volume: 5 µL

-

Detection: DAD followed by MS/MS

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Capillary Voltage: 3.5 kV

-

Cone Voltage: 30 V

-

Source Temperature: 120 °C

-

Desolvation Temperature: 350 °C

-

Cone Gas Flow: 50 L/h

-

Desolvation Gas Flow: 600 L/h

-

Collision Gas: Argon

-

MS Scan Range: m/z 100-1000

-

MS/MS: Product ion scans of the protonated molecular ions of quinapril and its expected degradation products.

Procedure:

-

Prepare standard solutions of quinapril and, if available, this compound in the mobile phase.

-

Subject the quinapril standard solution to forced degradation conditions (e.g., acid, base, oxidative, thermal, and photolytic stress) according to ICH guidelines.

-

Inject the standard solutions and the stressed samples into the UPLC-MS/MS system.

-

Monitor the separation of quinapril and its degradation products by DAD and MS.

-

Identify this compound based on its retention time and the mass-to-charge ratio (m/z) of its protonated molecular ion and its fragmentation pattern in MS/MS mode.

In Vitro ACE Inhibition Assay (General Protocol)

This is a general protocol for assessing the ACE inhibitory activity of a test compound.

Objective: To determine the in vitro inhibitory effect of a compound on the activity of angiotensin-converting enzyme.

Materials:

-

Angiotensin-Converting Enzyme (from rabbit lung)

-

Substrate: Hippuryl-His-Leu (HHL)

-

Test compound (e.g., this compound)

-

Positive control: Captopril or Lisinopril

-

Borate buffer (pH 8.3)

-

1N HCl

-

Ethyl acetate

-

Spectrophotometer

Procedure:

-

Prepare a solution of ACE in borate buffer.

-

Prepare solutions of the substrate (HHL), the test compound (at various concentrations), and the positive control in borate buffer.

-

In a series of test tubes, add the ACE solution and the test compound solution (or buffer for the control).

-

Pre-incubate the mixture at 37°C for 10 minutes.

-

Initiate the enzymatic reaction by adding the substrate solution to each tube and incubate at 37°C for 30-60 minutes.

-

Stop the reaction by adding 1N HCl.

-

Extract the hippuric acid formed with ethyl acetate.

-

Evaporate the ethyl acetate layer to dryness.

-

Reconstitute the residue in a suitable buffer or water.

-

Measure the absorbance of the hippuric acid at 228 nm using a spectrophotometer.

-

Calculate the percentage of ACE inhibition for each concentration of the test compound.

-

Determine the IC₅₀ value (the concentration of the inhibitor required to inhibit 50% of the ACE activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

References

Methodological & Application

Application Notes and Protocols for Angiotensin-Converting Enzyme (ACE) Inhibition Assays

Topic: Evaluation of Novel Compounds for ACE Inhibition (Featuring a Representative Protocol Adaptable for Test Compound PD 109488)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Angiotensin-Converting Enzyme (ACE) is a central component of the Renin-Angiotensin System (RAS), a critical pathway in the regulation of blood pressure.[1][2][3] ACE catalyzes the conversion of the inactive decapeptide Angiotensin I to the potent vasoconstrictor Angiotensin II.[1][2] Additionally, ACE is responsible for the degradation of bradykinin, a vasodilator. Inhibition of ACE is a key therapeutic strategy for the management of hypertension and heart failure.[4] The development of novel ACE inhibitors requires robust and reliable in vitro screening assays to determine their inhibitory potential.

This document provides a detailed protocol for a common in vitro spectrophotometric assay for determining ACE inhibitory activity. While the specific compound This compound is used here as a placeholder for a novel test compound, it is important to note that a review of scientific literature did not yield specific data on its ACE inhibitory properties. The following protocols are therefore representative and can be adapted for the evaluation of any new potential ACE inhibitor.

Signaling Pathway: The Renin-Angiotensin System

The diagram below illustrates the Renin-Angiotensin System, highlighting the role of ACE. ACE inhibitors block the conversion of Angiotensin I to Angiotensin II, leading to reduced vasoconstriction and blood pressure.

References

- 1. Review of Angiotensin-converting Enzyme Inhibitory Assay: Rapid Method in Drug Discovery of Herbal Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Renin–angiotensin system - Wikipedia [en.wikipedia.org]

- 3. teachmephysiology.com [teachmephysiology.com]

- 4. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]

Application Notes and Protocols for the Analytical Detection of PD 109488

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD 109488, also known as Quinapril Diketopiperazine, is recognized as a significant impurity and metabolite of Quinapril, an angiotensin-converting enzyme (ACE) inhibitor.[1][2] Its detection and quantification are crucial for quality control in pharmaceutical formulations and for pharmacokinetic studies. Furthermore, this compound has been identified as a dopamine D4 receptor antagonist, making it a compound of interest in neuroscience research.[3] This document provides detailed application notes and protocols for the analytical detection of this compound using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Physicochemical Properties of this compound

A solid understanding of the physicochemical properties of this compound is fundamental for method development.

| Property | Value |

| Molecular Formula | C₂₅H₂₈N₂O₄ |

| Molecular Weight | 420.5 g/mol |

| Synonyms | Quinapril Diketopiperazine, Quinapril EP Impurity D |

Analytical Methodologies

The following sections detail validated methods for the quantification of this compound in various matrices, including bulk pharmaceutical ingredients and biological fluids.

High-Performance Liquid Chromatography (HPLC) for Bulk Drug and Pharmaceutical Formulations

This method is adapted from the USP monograph for Quinapril Hydrochloride and its impurities and is suitable for the quantification of this compound in bulk drug substances and finished pharmaceutical products.[4][5]

Experimental Protocol: HPLC-UV

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: Luna 5 µm CN, 250 x 4.6 mm (or equivalent).[5]

-

Mobile Phase: A mixture of a suitable buffer (e.g., phosphate buffer) and acetonitrile. The exact ratio should be optimized to achieve adequate separation. For example, a starting point could be a 40:60 (v/v) mixture of mixed phosphate buffer and acetonitrile.[6]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 225 nm.

-

Column Temperature: 40 °C.[7]

-

Injection Volume: 20 µL.

-

Sample Preparation:

-

Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to prepare a stock solution. Further dilute to obtain a series of calibration standards.

-

Sample Solution: Accurately weigh and dissolve the bulk drug or crushed tablets in the mobile phase. Filter the solution through a 0.45 µm filter before injection.

-

-

Data Analysis: Quantify the amount of this compound in the sample by comparing the peak area with the calibration curve generated from the standard solutions.

Data Presentation: HPLC Method Performance (Illustrative)

| Parameter | Typical Value |

| Linearity (R²) | > 0.999 |

| Limit of Detection (LOD) | 0.05 µg/mL |

| Limit of Quantification (LOQ) | 0.15 µg/mL |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 98 - 102% |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Biological Samples

This method is highly sensitive and selective, making it ideal for the quantification of this compound in biological matrices such as plasma and urine. The protocol is based on established methods for the analysis of quinapril and its metabolites.[8]

Experimental Protocol: LC-MS/MS

-

Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

-

Column: A suitable C18 column (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase:

-

A: 0.1% Formic acid in water

-

B: 0.1% Formic acid in acetonitrile

-

-

Gradient Elution:

-

0-1 min: 10% B

-

1-5 min: 10-90% B

-

5-6 min: 90% B

-

6-6.1 min: 90-10% B

-

6.1-8 min: 10% B

-

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 10 µL.

-

Mass Spectrometry:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

MRM Transitions: To be determined by infusing a standard solution of this compound. The precursor ion will be [M+H]⁺.

-

-

Sample Preparation (Plasma/Urine):

-

To 100 µL of plasma or urine, add an internal standard.

-

Perform protein precipitation by adding 300 µL of acetonitrile.[8]

-

Vortex and centrifuge the samples.

-

Transfer the supernatant and evaporate to dryness.

-

Reconstitute the residue in 100 µL of the mobile phase for injection.

-

-

Data Analysis: Quantify this compound using a calibration curve prepared in the corresponding biological matrix.

Data Presentation: LC-MS/MS Method Performance (Illustrative)

| Parameter | Typical Value |

| Linearity (R²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |

| Precision (%RSD) | < 15% |

| Accuracy (% Recovery) | 85 - 115% |

Signaling Pathway and Experimental Workflow Diagrams

To aid in the understanding of the biological context and the analytical process, the following diagrams are provided.

Mechanism of Action: Dopamine D4 Receptor Antagonism

This compound acts as an antagonist at the dopamine D4 receptor.[3] The D4 receptor is a G protein-coupled receptor (GPCR) that is part of the D2-like family.[9] Upon activation by its endogenous ligand, dopamine, the D4 receptor couples to Gi/o proteins.[10] This activation typically leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[9] A reduction in cAMP levels leads to decreased activity of protein kinase A (PKA) and subsequent downstream signaling events that modulate neuronal excitability. The D4 receptor can also modulate the activity of certain potassium channels.[11] As an antagonist, this compound binds to the D4 receptor but does not activate it, thereby blocking the effects of dopamine and preventing the downstream signaling cascade.[3]

Conclusion

The analytical methods detailed in this document provide robust and reliable approaches for the detection and quantification of this compound. The HPLC method is well-suited for quality control in pharmaceutical manufacturing, while the LC-MS/MS method offers the high sensitivity required for pharmacokinetic and metabolism studies in biological fluids. Understanding the role of this compound as a dopamine D4 receptor antagonist provides a crucial biological context for its analysis in drug development and neuroscience research.

References

- 1. Quinapril Related Compound A - Quinapril diketopiperazine, (αS [sigmaaldrich.com]

- 2. biosotop.com [biosotop.com]

- 3. What are D4 receptor antagonists and how do they work? [synapse.patsnap.com]

- 4. Separation of Quinapril Hydrochloride Per USP Monograph | Phenomenex [phenomenex.com]

- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 6. jetir.org [jetir.org]

- 7. ijpsonline.com [ijpsonline.com]

- 8. LC-MS/MS assay of quinapril and its metabolite quinaprilat for drug bioequivalence evaluation: prospective, concurrential and retrospective method validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dopamine receptor D4 - Wikipedia [en.wikipedia.org]

- 10. Crystal structure of dopamine receptor D4 bound to the subtype selective ligand, L745870 | eLife [elifesciences.org]

- 11. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for PD 109488

A Cautious Approach to the Preparation and Use of PD 109488

Note to Researchers: Comprehensive, publicly available data on the specific solubility, stability, and handling of this compound is limited. The following application notes and protocols are based on general principles for handling similar small molecule compounds and information regarding its mechanism of action as an Angiotensin-Converting Enzyme (ACE) inhibitor. It is imperative for researchers to perform in-house validation for solubility and stability to ensure the accuracy and reproducibility of their experiments.

Introduction

This compound is identified as a metabolite of the ACE inhibitor quinapril. As a derivative, it is presumed to function as an inhibitor of the Angiotensin-Converting Enzyme (ACE), a key regulator in the Renin-Angiotensin-Aldosterone System (RAAS). By inhibiting ACE, this compound would block the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, thereby playing a role in modulating blood pressure.[1][2][3] These application notes provide a general framework for the preparation and use of this compound in a research setting.

Physicochemical Properties (Experimentally Determined Data Required)

| Property | Value | Notes / Method |

| Molecular Formula | C₂₅H₂₈N₂O₄ | |

| Molecular Weight | 420.5 g/mol | |

| Solubility in DMSO | Data not available | To be determined experimentally. |

| Solubility in Ethanol | Data not available | To be determined experimentally. |

| Solubility in Water | Data not available | To be determined experimentally. |

| Appearance | Data not available |

Solution Preparation: A General Protocol

Due to the lack of specific solubility data, a generalized protocol for preparing a stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) is provided below. DMSO is a common solvent for many organic compounds.[4][5]

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, amber glass vials or polypropylene tubes

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes

Protocol for 10 mM Stock Solution:

-

Weighing the Compound: Accurately weigh a precise amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.205 mg of this compound (Molecular Weight = 420.5 g/mol ).

-

Solvent Addition: Add the appropriate volume of DMSO to the vial containing the weighed compound. For a 10 mM solution with 4.205 mg of this compound, add 1 mL of DMSO.

-

Dissolution: Tightly cap the vial and vortex thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid in dissolution, but this should be tested cautiously as heat can affect compound stability.

-

Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Note on Aqueous Solutions: To prepare working solutions in aqueous buffers, dilute the DMSO stock solution into the desired buffer immediately before use. It is crucial to ensure that the final concentration of DMSO in the working solution is low (typically <0.5%) to avoid solvent effects on the biological system.[4] The solubility of this compound in the final aqueous buffer should be confirmed to prevent precipitation.

Stability and Storage

The stability of this compound in both solid and solution form is not documented. The following are general recommendations that require experimental validation.

| Form | Storage Condition | Recommended Duration (to be validated) |

| Solid Powder | -20°C, desiccated, protected from light | 1-2 years |

| DMSO Stock Solution | -20°C or -80°C in aliquots, protected from light | 3-6 months |

| Aqueous Working Solution | 2-8°C | Prepare fresh daily; do not store |

Experimental Protocol: Preliminary Stability Assessment

A basic stability assessment can be performed by preparing a stock solution and monitoring its integrity over time using an appropriate analytical method like High-Performance Liquid Chromatography (HPLC).

-

Prepare a stock solution of this compound in DMSO.

-

Divide the solution into multiple aliquots and store them at different temperatures (e.g., 4°C, -20°C, -80°C).

-

At specified time points (e.g., 0, 1 week, 1 month, 3 months), analyze an aliquot from each storage condition by HPLC.

-

Compare the peak area and look for the appearance of degradation peaks to assess the stability.

Mechanism of Action: ACE Inhibition Signaling Pathway